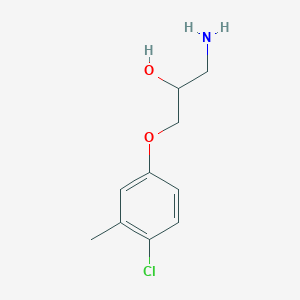
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
説明
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.68 g/mol. The compound features a propanol backbone with an amino group and a phenoxy substituent, which are critical for its biological activity.
This compound primarily acts as a beta-adrenergic antagonist . It binds selectively to beta receptors, particularly the β1 subtype, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade leads to a decrease in heart rate and contractility, making it potentially useful in treating conditions such as hypertension and heart failure.
Interaction with Biological Targets
The compound's interaction with adrenergic receptors can be summarized as follows:
| Biological Target | Effect |
|---|---|
| β1-Adrenergic Receptor | Decreased heart rate |
| β2-Adrenergic Receptor | Modulation of vascular tone |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound and its analogs against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). Research indicates that these compounds can inhibit bacterial growth in low micromolar concentrations, suggesting their potential as new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives containing similar phenoxy groups can induce apoptosis in various cancer cell lines. For instance, certain phenoxyalkyl derivatives exhibit significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity . The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus at concentrations around 10 µg/ml. This finding positions these compounds as promising candidates for developing new treatments for bacterial infections resistant to conventional antibiotics .
- Cancer Cell Proliferation : Another investigation showed that derivatives with the phenoxy moiety arrested the cell cycle in the S phase and induced apoptosis in ovarian cancer cells. The study indicated that these effects resulted from inhibiting key transcription factors involved in tumor growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H14ClNO2 | Beta-blocker; antibacterial properties |
| 1-(Butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol | C12H16ClNO2 | Selective β1 antagonist; cardiovascular effects |
| 1-Chloro-3-(2-methylphenoxy)propan-2-ol | C11H15ClO | Potential antihypertensive |
特性
IUPAC Name |
1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,13H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZVACAKYVZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392017 | |
| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71954-32-0 | |
| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















